Ortho-Nitro Substitution Confers a Distinct Melting Point Profile for Identification and Purity Assessment
Methyl 2-amino-6-nitrobenzoate exhibits a melting point of 105-107 °C , a direct result of its unique 2,6-substitution pattern. This value is quantifiably different from its closest regioisomers, providing a clear, measurable differentiator for identity confirmation and purity assessment during procurement and use. The specific melting point serves as a critical quality control parameter.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 105-107 °C |
| Comparator Or Baseline | Methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4): 97-98 °C; Methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4): Data not widely reported; Methyl 2-amino-4-nitrobenzoate (CAS 3558-19-8): Data not widely reported |
| Quantified Difference | Target compound's melting point is ~8-10 °C higher than the 3-nitro isomer. |
| Conditions | Target compound recrystallized from methanol/water; comparator melting point conditions not specified. |
Why This Matters
The quantifiably distinct melting point allows for rapid, low-cost verification of compound identity and purity upon receipt, mitigating the risk of experimental failure due to incorrect or impure starting material.
